molecular formula C21H26N8S B608338 Khk-IN-1 CAS No. 1303469-70-6

Khk-IN-1

Cat. No.: B608338
CAS No.: 1303469-70-6
M. Wt: 422.55
InChI Key: HFLMLZKGLUEWBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KHK-IN-1 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of reagents such as dimethyl sulfoxide and polyethylene glycol .

Chemical Reactions Analysis

KHK-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KHK-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of ketohexokinase and its effects on metabolic pathways.

    Biology: Employed in cellular studies to understand the role of ketohexokinase in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as obesity and diabetes.

    Industry: Utilized in the development of new drugs targeting metabolic pathways

Mechanism of Action

KHK-IN-1 exerts its effects by selectively inhibiting the enzyme ketohexokinase. This inhibition prevents the conversion of fructose to fructose-1-phosphate, thereby reducing the accumulation of fructose-1-phosphate in liver cells. The molecular targets and pathways involved include the inhibition of ketohexokinase activity and the subsequent reduction in fructose metabolism .

Comparison with Similar Compounds

KHK-IN-1 is unique in its high selectivity and cell membrane permeability compared to other ketohexokinase inhibitors. Similar compounds include:

This compound stands out due to its high potency and selectivity, making it a valuable tool in metabolic research.

Properties

IUPAC Name

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMLZKGLUEWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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